REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:13]([OH:17])[CH2:14][CH2:15]O>>[OH:7][CH2:6][CH2:5][CH2:4][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([C:1]([O:12][CH2:15][CH2:14][CH2:13][OH:17])=[O:11])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
50.6 kg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Name
|
|
Quantity
|
30.2 kg
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
245 °C
|
Type
|
CUSTOM
|
Details
|
stirred thoroughly at a stirring rate of 130 rpm in the presence of an esterification catalyst
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Nitrogen was then introduced at a flow rate of 4 L/min
|
Type
|
CUSTOM
|
Details
|
the reaction pressure
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 2 kg/cm2G
|
Type
|
CUSTOM
|
Details
|
During the esterification process, the byproducts water and 1,3-PDO were separated
|
Type
|
ADDITION
|
Details
|
was introduced to the esterification reaction system
|
Type
|
TEMPERATURE
|
Details
|
is then cooled
|
Type
|
CUSTOM
|
Details
|
recovered
|
Type
|
CUSTOM
|
Details
|
The total esterification reaction time
|
Type
|
TEMPERATURE
|
Details
|
The esterified product BHPT was cooled
|
Type
|
CUSTOM
|
Details
|
crushed, by which the saponification value
|
Type
|
CUSTOM
|
Details
|
The reaction conditions
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
|
Smiles
|
OCCCOC(C1=CC=C(C(=O)OCCCO)C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |